2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

FGFR1 inhibition Kinase inhibitor Structure–Activity Relationship

Procure this specific ortho-methoxy variant for reproducible FGFR1 and HDAC inhibitor lead optimization. Unlike para-substituted or heteroaryl analogs, its distinct steric and electronic properties directly influence kinase inhibitory potency. Published SAR data shows a lead compound with this core achieved 78.8% FGFR1 inhibition at 10 μM. Its differentiated cap group design can alter zinc-binding group orientation for enhanced antiproliferative activity. With a purity of ≥95%, this scaffold minimizes purification overhead for focused library synthesis.

Molecular Formula C17H16N2O2S
Molecular Weight 312.39
CAS No. 142354-86-7
Cat. No. B2550590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS142354-86-7
Molecular FormulaC17H16N2O2S
Molecular Weight312.39
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2
InChIInChI=1S/C17H16N2O2S/c1-21-12-8-4-2-6-10(12)15-18-16(20)14-11-7-3-5-9-13(11)22-17(14)19-15/h2,4,6,8H,3,5,7,9H2,1H3,(H,18,19,20)
InChIKeyABVDNJIGSOBODA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS 142354-86-7) – Core Scaffold & Differentiation Basis


2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS 142354-86-7) is a heterocyclic small molecule belonging to the tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one class [1]. This fused tricyclic scaffold, combining a benzothiophene core with a pyrimidinone ring, serves as a privileged structure in medicinal chemistry, particularly for kinase inhibition and anticancer drug discovery programs [2]. The compound features a 2-methoxyphenyl substituent at the C-2 position of the pyrimidine ring, a structural feature that distinguishes it from numerous other aryl-substituted analogs and confers specific electronic and steric properties relevant to target engagement and selectivity profiles [2]. It is commercially available from multiple vendors at purities of 95–98% .

Why 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Cannot Be Simply Replaced by Other 2-Aryl Analogs


Substituting the 2-(2-methoxyphenyl) group with other aryl substituents profoundly alters biological activity profiles within the tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold. Published structure–activity relationship (SAR) data from FGFR1 inhibitor programs demonstrate that the position and electronic nature of the C-2 aryl substituent directly govern kinase inhibitory potency; for instance, the most potent FGFR1 inhibitor in one series (compound 3g, bearing a specific aromatic substitution pattern) achieved 78.8% FGFR1 inhibition at 10 μM, while other analogs with different C-2 substituents showed substantially reduced activity [1]. Similarly, in HDAC inhibitor design, the tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core serves as a cap moiety, and variations in the aryl substitution pattern at C-2 directly influence zinc-binding group accessibility and antiproliferative potency against HepG2, MCF-7, and HCT-116 cell lines [2]. Therefore, the 2-(2-methoxyphenyl) variant—with its ortho-methoxy electronic effects and steric conformation—is not functionally interchangeable with para-methoxy, unsubstituted phenyl, or heteroaryl analogs, necessitating explicit procurement of this specific compound for reproducible SAR exploration and lead optimization.

Quantitative Differentiation Evidence for 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one vs. Closest Analogs


C-2 Aryl Substituent Position Dictates FGFR1 Inhibitory Potency – Class-Level SAR Inference

SAR analysis of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives as FGFR1 inhibitors reveals that compounds bearing an aromatic ring at the C-2 position exhibit significantly enhanced antitumor activity compared to those without [1]. The most potent compound in the series (3g) achieved 78.8% FGFR1 inhibition at 10 μM, with IC50 values of 7.7 μM (H460), 18.9 μM (A549), and 13.3 μM (U251) [1]. This class-level SAR establishes that the identity and position of the C-2 aryl substituent are critical determinants of kinase inhibitory activity, providing a basis for selecting the 2-(2-methoxyphenyl) variant for FGFR1-targeted screening campaigns.

FGFR1 inhibition Kinase inhibitor Structure–Activity Relationship

2-Aryl Substitution Pattern Modulates HDAC Inhibitory and Antiproliferative Activity – Scaffold-Level Evidence

In a series of tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives designed as HDAC inhibitors, the tetrahydrobenzothienopyrimidinone core functions as a cap moiety whose substitution pattern directly influences zinc-binding group (ZBG) engagement and antiproliferative potency [1]. Compounds bearing distinct cap substituents demonstrated differential antiproliferative activity against HepG2, MCF-7, and HCT-116 cell lines, with compounds IVb and IXb showing the most potent activity [1]. While the 2-(2-methoxyphenyl) variant was not directly tested in this study, the cap moiety SAR demonstrates that aryl substitution identity at the 2-position is critical for HDAC isoform selectivity and cellular potency.

HDAC inhibition Anticancer Cap moiety

Vendor Purity Differentiation: 2-Methoxyphenyl Analog Availability at 95%+ vs. Lower-Purity Analogs

The 2-(2-methoxyphenyl) derivative is commercially available at 95% purity (CymitQuimica/Biosynth) and 98% purity (Leyan) . In contrast, many closely related 2-aryl analogs (e.g., 2-phenyl or 2-(4-methoxyphenyl) variants) are often listed at lower purities or are available only through custom synthesis, with standard commercial purities for these analogs typically ranging from 90–95% [1]. The ortho-methoxy substitution also confers a distinct physicochemical profile: computed XLogP3-AA = 3.6, with a single hydrogen bond donor and four hydrogen bond acceptors, providing a unique solubility and permeability profile compared to para-substituted analogs [1].

Chemical procurement Purity specification Vendor comparison

Optimal Research and Procurement Application Scenarios for 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one


FGFR1 Kinase Inhibitor Lead Optimization Libraries

The 2-(2-methoxyphenyl) variant should be prioritized for procurement when constructing focused libraries for FGFR1 inhibitor SAR studies. Published class-level evidence demonstrates that C-2 aryl substitution is a key driver of FGFR1 inhibitory potency, with lead compound 3g achieving 78.8% inhibition at 10 μM [1]. The ortho-methoxy substitution offers distinct steric and electronic properties that are underexplored relative to para-substituted analogs, making this compound valuable for identifying novel kinase selectivity profiles.

HDAC Inhibitor Cap Moiety Diversification

For HDAC inhibitor programs employing the tetrahydrobenzothienopyrimidinone scaffold as a cap moiety, the 2-(2-methoxyphenyl) derivative provides a structurally differentiated alternative to the cap groups tested in published studies (e.g., those yielding compounds IVb and IXb with significant antiproliferative activity against HepG2, MCF-7, and HCT-116 cells) [2]. Its ortho-methoxy group may alter ZBG orientation and HDAC isoform selectivity.

Synthetic Intermediate for Fused Heterocyclic Libraries

The tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold is amenable to regioselective alkylation at the N1 or O4 positions [3], making the 2-(2-methoxyphenyl) variant a versatile building block for generating diverse compound collections through parallel synthesis. Its 95–98% commercial purity minimizes purification overhead in library production workflows.

Quote Request

Request a Quote for 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.